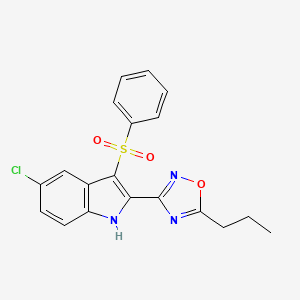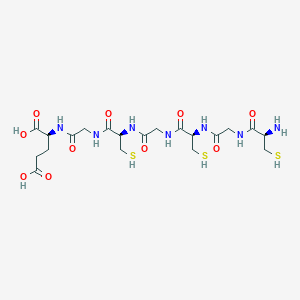![molecular formula C23H34O8 B15171393 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid CAS No. 880255-51-6](/img/structure/B15171393.png)
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid is a complex organic compound characterized by the presence of oxetane rings and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxetane intermediates, followed by their attachment to the benzoic acid core through ether linkages. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dichloromethane or tetrahydrofuran. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structural features make it a candidate for use in materials science, such as in the development of polymers or advanced materials.
Mechanism of Action
The mechanism by which 3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis{2-[(3-methyloxetan-3-yl)methoxy]ethoxy}benzoic acid
- 3,5-Bis{2-[(3-propyloxetan-3-yl)methoxy]ethoxy}benzoic acid
- 3,5-Bis{2-[(3-butyloxetan-3-yl)methoxy]ethoxy}benzoic acid
Uniqueness
3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid is unique due to the presence of ethyloxetane groups, which impart distinct chemical and physical properties
Properties
CAS No. |
880255-51-6 |
|---|---|
Molecular Formula |
C23H34O8 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3,5-bis[2-[(3-ethyloxetan-3-yl)methoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C23H34O8/c1-3-22(14-28-15-22)12-26-5-7-30-19-9-18(21(24)25)10-20(11-19)31-8-6-27-13-23(4-2)16-29-17-23/h9-11H,3-8,12-17H2,1-2H3,(H,24,25) |
InChI Key |
NMOSMRLFNYVELT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCOC2=CC(=CC(=C2)C(=O)O)OCCOCC3(COC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
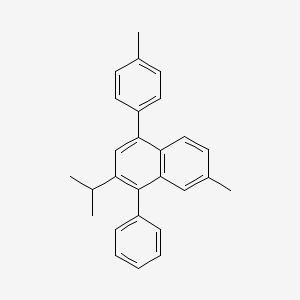


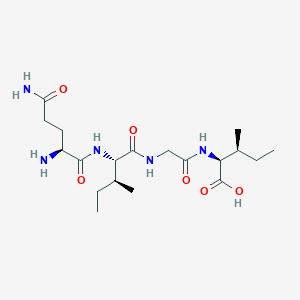
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)

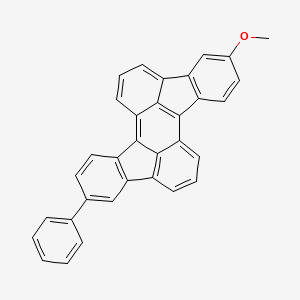
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
